molecular formula C21H32O2 B1248692 Nootkastatin 1

Nootkastatin 1

Cat. No.: B1248692
M. Wt: 316.5 g/mol
InChI Key: KEZJULFFBNQVPA-XGHQBKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nootkastatin 1 is a natural product found in Callitropsis nootkatensis with data available.

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(4bS,8aS,10S)-10-methoxy-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol

InChI

InChI=1S/C21H32O2/c1-13(2)18-15(22)9-8-14-19(18)16(23-6)12-17-20(3,4)10-7-11-21(14,17)5/h8-9,13,16-17,22H,7,10-12H2,1-6H3/t16-,17-,21+/m0/s1

InChI Key

KEZJULFFBNQVPA-XGHQBKJUSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)OC)O

Canonical SMILES

CC(C)C1=C(C=CC2=C1C(CC3C2(CCCC3(C)C)C)OC)O

Synonyms

nootkastatin 1

Origin of Product

United States

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Nootkastatin 1’s purity and structural conformation?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) for stereochemical analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure experimental protocols align with reproducibility standards by detailing solvent systems, column specifications, and calibration methods .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Employ a tiered approach:

  • Step 1 : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric methods) to identify preliminary targets.
  • Step 2 : Validate hits with dose-response curves (IC50 calculations) and include positive/negative controls.
  • Step 3 : Cross-reference results with existing databases (e.g., ChEMBL) to avoid redundancy .
    • Key Variables : Enzyme concentration, incubation time, and buffer conditions must be standardized .

Q. What criteria determine the selection of in vivo models for studying this compound’s pharmacokinetics?

  • Methodological Answer : Prioritize models with metabolic pathways analogous to humans (e.g., murine CYP450 isoforms). Use PICOT framework:

  • P (Population): Rodent species (e.g., Sprague-Dawley rats).
  • I (Intervention): Oral/intravenous administration of this compound.
  • C (Comparison): Plasma concentration vs. tissue distribution.
  • O (Outcome): Bioavailability and half-life.
  • T (Time): Sampling intervals (0–48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using the following steps:

  • Step 1 : Systematically collate datasets from peer-reviewed studies, excluding non-validated sources (e.g., preprints).
  • Step 2 : Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.
  • Step 3 : Identify confounding variables (e.g., assay temperature, solvent polarity) using regression analysis .
    • Table 1 : Common Contradictions and Mitigation Strategies
Contradiction Source Resolution Strategy
Variability in IC50 valuesStandardize assay protocols
Discrepant toxicity profilesCross-validate with orthogonal assays

Q. What computational strategies optimize this compound’s structural derivatives for enhanced target selectivity?

  • Methodological Answer :

  • Strategy 1 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against off-target proteins.
  • Strategy 2 : Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with lower hydrophobicity (logP < 3) .
    • Key Consideration : Validate in silico predictions with experimental SAR (structure-activity relationship) studies .

Q. How can researchers ensure the reproducibility of this compound’s synthesis across laboratories?

  • Methodological Answer :

  • Step 1 : Publish detailed reaction conditions (e.g., catalyst loading, reaction time, and purification steps) in supplementary materials.
  • Step 2 : Use collaborative platforms (e.g., Open Science Framework) for inter-lab validation.
  • Step 3 : Report yield variability and impurity profiles using standardized metrics (e.g., %RSD for triplicate runs) .

Q. What methodologies are critical for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics approaches:

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify interactome changes.
  • Transcriptomics : RNA-seq to map gene expression shifts post-treatment.
  • Metabolomics : LC-MS/MS to track metabolic pathway alterations .
    • Data Integration : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify hub targets .

Guidelines for Rigorous Inquiry

  • Avoid Ambiguity : Define variables operationally (e.g., “bioactivity” = ≥50% inhibition at 10 μM) to prevent interpretive bias .
  • Address Feasibility : Pilot studies must confirm resource availability (e.g., synthetic intermediates, analytical instrumentation) before scaling .
  • Ethical Reporting : Disclose conflicts of interest and data limitations (e.g., incomplete solubility profiles) in the “Author Statements” section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nootkastatin 1
Reactant of Route 2
Nootkastatin 1

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